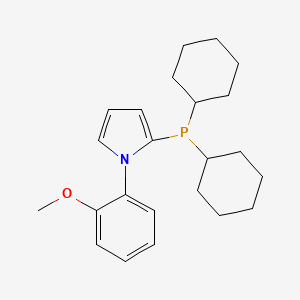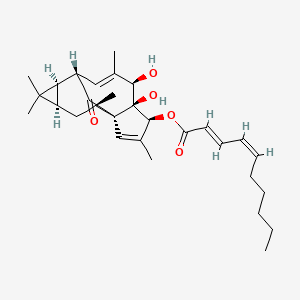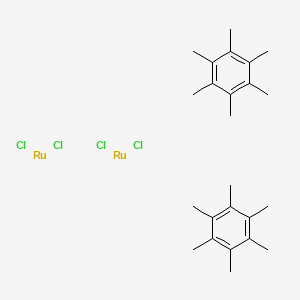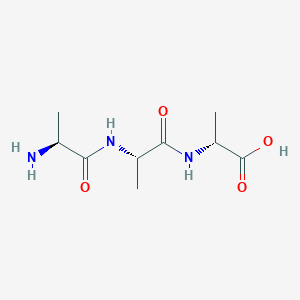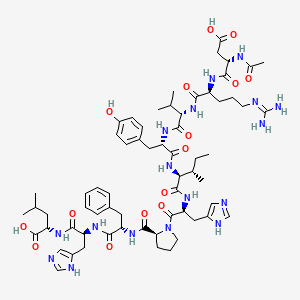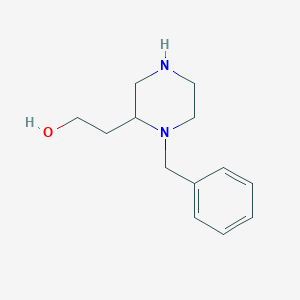
Dicyclopropyldisulfide
説明
Synthesis Analysis
Bicyclopropylidene can be synthesized using different methods that have been developed and improved over the past thirty years. The Kulinkovich reaction, for example, is a breakthrough method that allows the preparation of bicyclopropylidene in preparatively viable quantities. This method involves the transformation of a carboxylic acid ester to a cyclopropanol, which then can be converted to bicyclopropylidene through a sequence of steps including bromination and dehydrobromination .
Molecular Structure Analysis
The molecular geometry of bicyclopropylidene is unique due to the strain in the molecule. This strain influences the chemical properties of the molecule, such as the high-lying highest occupied molecular orbital (HOMO), which is indicative of its reactivity. The double bond in bicyclopropylidene is particularly reactive, more so than in less strained alkenes, due to the almost sp-hybridized carbon atoms that make up the double bond .
Chemical Reactions Analysis
Bicyclopropylidene undergoes a variety of chemical reactions with good to excellent yields. These reactions include thermal rearrangement, dimerization, dihalocarbene additions, and reactions under the catalysis of palladium and other transition metals. The molecule can also undergo deprotonation/electrophilic substitution to access monosubstituted derivatives and copper-mediated reductive dimerization to create di- and tetrasubstituted derivatives. Additionally, 1,3-dipolar cycloadditions and palladium-catalyzed codimerizations have been developed, leading to a range of complex structures .
Physical and Chemical Properties Analysis
Bicyclopropylidene exhibits enhanced kinetic acidity, allowing for facile deprotonation of one of the methylene groups. The double bond shows drastically enhanced reactivity, and there are reactions that involve the opening of the single bonds adjacent to or opposite the double bond. The molecule's reactivity is also characterized by its ability to undergo a variety of three-component reactions, which can be carried out in a combinatorial sense, even on a polymer support .
科学的研究の応用
Catalysis and Organic Synthesis
Dicyclopropyldisulfide and related compounds are used in Lewis acid-catalyzed reactions. For instance, 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane can smoothly add to methylenecyclopropanes under catalysis by Lewis acid. This results in the formation of cyclobutane derivatives, which are valuable intermediates in organic synthesis. This process differs significantly from free radical additions and is notable for constructing a four-membered carbon ring (Yu et al., 2009).
Synthesis of Flavors
Dicyclohexyldisulfide, a variant of dicyclopropyldisulfide, has been synthesized as a new flavor compound using a disulfurization reaction of chlorocyclohexane. The qualitative and quantitative analyses of the reaction product mixture were conducted using GC-MS and GC, establishing a method for synthesis experimentation and production control of this compound. This method overcomes the deficiency of iodometric methods, which only determine total sulfur content (Xian, 2006).
Photodissociation Dynamics in Chemistry
Dicyclopropyl ketone, closely related to dicyclopropyldisulfide, has been studied for its photodissociation dynamics at 193 nm using time-resolved Fourier transform infrared spectroscopy and photofragment ion imaging spectroscopy. The study focused on the isomerization dynamics of the C3H5 product, using electronic structure calculations and a phase space theory model to understand the photodissociation products and mechanisms (Clegg et al., 2003).
Drug Synthesis and Modification
Dicyclopropyldisulfide derivatives are used in synthesizing and modifying drugs. For example, cis- and trans-dicarbon-substituted chiral cyclopropane units, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, are synthesized as conformationally restricted analogues of histamine. These compounds are designed to restrict the conformation of biologically active compounds, improving activity and exploring bioactive conformations (Kazuta et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(cyclopropyldisulfanyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRNIMDJHCRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SSC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657941 | |
| Record name | 1,1'-Disulfanediyldicyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropyldisulfide | |
CAS RN |
68846-57-1 | |
| Record name | 1,1'-Disulfanediyldicyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclopropyldisulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



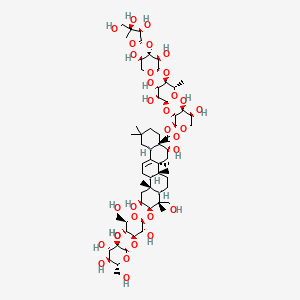
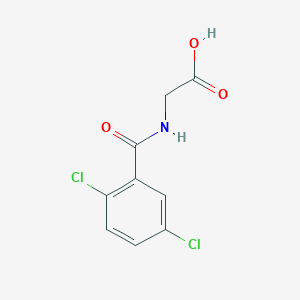
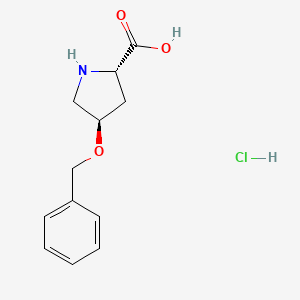
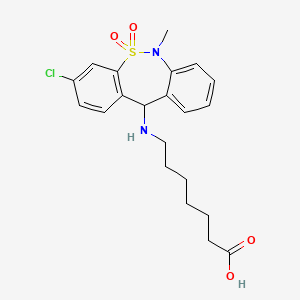
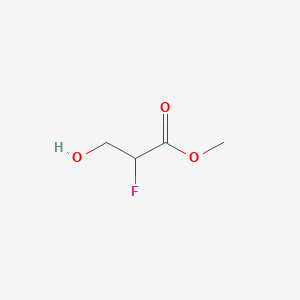

![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)
